Product packaging for Y1 receptor antagonist 1(Cat. No.:CAS No. 221697-09-2)

Y1 receptor antagonist 1

Cat. No.: B2911388
CAS No.: 221697-09-2
M. Wt: 487.604
InChI Key: AOUQZUZEYSDMEZ-NTKDMRAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Y1 receptor antagonist 1 is a potent and selective blocker of Neuropeptide Y Y1 receptor (NPY1R), a G-protein coupled receptor (GPCR) that signals primarily through Gi/o proteins to inhibit adenylyl cyclase and reduce intracellular cAMP levels . This antagonist specifically targets the Y1 receptor subtype with high affinity, making it a crucial research tool for investigating the diverse physiological roles of the NPY system. Research applications for this compound are extensive. In bone research, Y1 receptor antagonism promotes osteogenic differentiation of bone marrow stem cells, improves bone microstructure, and enhances repair of bone microdamage via the cAMP/PKA/CREB signaling pathway, showing significant therapeutic potential for osteoporosis . Local administration of a Y1 receptor antagonist has been demonstrated to stimulate new bone formation in trabecular bone . In studies of osteoarthritis, Y1 receptor antagonism alleviates disease progression by modulating the PI3K/AKT/mTOR pathway to restore chondrocyte autophagy, thereby reducing cartilage degradation and pain . In metabolic research, Y1 signaling in immune cells regulates inflammation and insulin resistance in obesity, and antagonists help elucidate these mechanisms . In neuroscience, Y1 receptor antagonism blocks NPY-induced and physiological food intake , and inhibits excessive glutamate release in the cerebral cortex through reduction of voltage-dependent Ca2+ entry . The structural basis of NPY signaling through Y1 receptor has been elucidated through cryo-EM studies , facilitating targeted antagonist development. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H33N5O3 B2911388 Y1 receptor antagonist 1 CAS No. 221697-09-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(1R)-1-(4-hydroxyphenyl)ethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N5O3/c1-19(20-14-16-23(34)17-15-20)32-26(35)24(13-8-18-31-28(29)30)33-27(36)25(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-7,9-12,14-17,19,24-25,34H,8,13,18H2,1H3,(H,32,35)(H,33,36)(H4,29,30,31)/t19-,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUQZUZEYSDMEZ-NTKDMRAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)O)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221697-09-2
Record name Ar-H040922 freebase
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221697092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AR-H040922 FREEBASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NCK567YKQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Discovery and Medicinal Chemistry of Y1 Receptor Antagonists

Historical Milestones in the Development of Non-Peptide Y1 Receptor Antagonists

The journey towards clinically viable Y1 receptor antagonists began with peptidic ligands, which, while potent, were often hampered by poor pharmacokinetic properties. A significant breakthrough occurred with the shift towards small, non-peptide molecules capable of antagonizing the Y1 receptor, surmounting the limitations of their peptide-based predecessors.

Identification of Early Potent and Selective Prototypes (e.g., BIBP3226)

A pivotal moment in the history of Y1 receptor pharmacology was the discovery of BIBP3226 in the 1990s. nih.govwikipedia.org It was the first non-peptide molecule identified to be a potent and selective antagonist for the Y1 receptor. nih.govwikipedia.orgmdpi.com The design of BIBP3226 was predicated on the hypothesis that the crucial pharmacophoric groups for interaction with the Y1 receptor reside in the C-terminal portion of the native NPY peptide. nih.gov This compound demonstrated high affinity for the Y1 receptor in the nanomolar range and exhibited excellent selectivity over other NPY receptor subtypes such as Y2, Y4, and Y5. nih.govmdpi.comnih.gov

Biochemical analyses confirmed that BIBP3226 acts as a competitive antagonist. nih.gov Its discovery was a landmark achievement, providing researchers with a crucial chemical tool to probe the physiological functions of the Y1 receptor. nih.gov The success of BIBP3226 spurred further research, leading to the identification of other important early non-peptide antagonists, including the peptidic antagonist 1229U91 and small molecules like SR-120819A, LY357897, and the dihydropyridine-based BMS-193885. nih.govnih.govresearchgate.net These initial prototypes, while groundbreaking, often faced challenges such as poor oral bioavailability and limited penetration of the blood-brain barrier, paving the way for the next generation of compounds. nih.gov

Rational Design Strategies for Y1 Receptor Antagonist Development

The development of novel Y1 receptor antagonists has been significantly advanced by the application of rational design principles. Early strategies were largely ligand-based, drawing inspiration from the structure of the endogenous ligand NPY and early antagonists like BIBP3226. nih.govnih.gov

A significant leap forward in rational design was enabled by the elucidation of the high-resolution crystal structures of the human Y1 receptor in complex with antagonists like BMS-193885 and UR-MK299. technologynetworks.comnih.govnih.gov These structures provided unprecedented, atom-level insights into the molecular interactions between the antagonists and the receptor's binding pocket. technologynetworks.comnih.gov This structural information has been instrumental in facilitating structure-based drug design, allowing for the creation of new molecules with improved affinity and selectivity. nih.govnih.gov

Structure-activity relationship (SAR) studies have also been a cornerstone of the design process. For instance, research on argininamide-type antagonists related to UR-MK299 revealed that the size of the Nω-carbamoyl substituent is a critical determinant of binding affinity and mode. rsc.org Another innovative strategy involves using conformationally constrained scaffolds. The design of a novel class of bicyclo[3.1.0]hexanylpiperazine antagonists was based on replacing a flexible cyclohexane (B81311) ring with a more rigid bicyclic system, which led to compounds with improved potency and favorable physicochemical properties. nih.gov Furthermore, mutagenesis studies have been crucial in identifying key amino acid residues within the receptor that are critical for antagonist binding, such as D287 in the transmembrane domain 6. nih.gov

Synthetic Methodologies for Novel Y1 Receptor Antagonist Chemotypes

The exploration of diverse chemical scaffolds has been central to the discovery of new Y1 receptor antagonists. Medicinal chemists have developed and employed a wide array of synthetic methodologies to construct novel chemotypes with the desired pharmacological profiles.

Several classes of heterocyclic compounds have been synthesized and evaluated. These include:

Pyrazolo[1,5-a]pyrimidines: A novel series of these derivatives was synthesized, with high binding affinity and selectivity achieved through specific substitutions on the pyrimidine (B1678525) ring. nih.gov

Benzimidazoles: Various series of benzimidazoles have been prepared and optimized through SAR studies to identify potent and selective Y1 antagonists. researchgate.netresearchgate.net

2-Aminobenzothiazoles and Cyclic Isothioureas: These classes of compounds were identified as potent Y1 antagonists, with SAR exploration leading to ligands with high potency. researchgate.netnih.gov

Dihydropyridines: This scaffold led to the development of potent antagonists like BMS-193885. Structure-activity studies on this series identified that replacing a urea (B33335) linkage with a cyanoguanidine moiety could maintain potency while improving permeability properties. researchgate.net

More complex synthetic strategies have also been employed. The synthesis of bicyclo[3.1.0]hexanylpiperazine antagonists involved a stereoselective approach to create the rigid bicyclic core. nih.gov For peptidic antagonists like 1229U91, which has a challenging cyclic dimer structure, new synthetic routes have been developed to create novel structural variants, including heterodimeric compounds and fluorescently labeled analogues for imaging studies. nih.govrsc.org

Evolution of Y1 Receptor Antagonists: From Initial Leads to Advanced Compounds

The development of Y1 receptor antagonists has followed a clear evolutionary path, driven by the need to overcome the limitations of earlier compounds. The initial focus was on peptide-based ligands, which, despite their potency, were not ideal drug candidates due to poor metabolic stability and bioavailability.

The advent of the first non-peptide antagonist, BIBP3226, marked a paradigm shift. wikipedia.org While a critical research tool, BIBP3226 and other first-generation antagonists like BMS-193885 often suffered from poor oral bioavailability. nih.govncats.io This spurred the search for new chemical entities with improved pharmacokinetic profiles.

A significant advancement came with the discovery of compounds like J-104870. nih.gov This novel, non-peptide antagonist demonstrated not only high potency and selectivity for the Y1 receptor but also crucial oral bioavailability and the ability to penetrate the brain. nih.gov Subsequent research led to the development of other advanced compounds. For example, the bicyclo[3.1.0]hexanylpiperazine series yielded antagonists with excellent oral bioavailability and good brain penetration. nih.gov The evolution continues with the development of antagonists like BIBO3304, a successor to BIBP3226 with even higher affinity and an improved selectivity profile. nih.govnih.gov The determination of the crystal structure of the Y1R complexed with antagonists such as BMS-193885 and UR-MK299 represents the pinnacle of this evolution to date, providing a solid foundation for the future design of highly optimized, next-generation Y1 receptor antagonists. nih.govnih.gov

Compound Data

Table 1: Binding Affinity of Select Y1 Receptor Antagonists

Table 2: Compound Names Mentioned in this Article

Molecular Pharmacology and Structure Activity Relationships Sar of Y1 Receptor Antagonists

Quantitative Analysis of Y1 Receptor Antagonist Affinity and Selectivity

A thorough understanding of the affinity and selectivity of Y1 receptor antagonists is fundamental to their development as therapeutic agents. Various in vitro pharmacological assays are employed to quantify these parameters, providing crucial data for lead optimization and candidate selection.

Radioligand Binding Assays for Receptor Interaction Profiling

Radioligand binding assays are a cornerstone technique for characterizing the interaction of antagonists with the Y1 receptor. springernature.comcreative-bioarray.com These assays provide quantitative data on receptor affinity (Ki) and receptor density (Bmax). The principle of these assays involves the competition between a radiolabeled ligand and an unlabeled antagonist for binding to the receptor.

Competition binding assays are commonly used to determine the affinity of unlabeled Y1 receptor antagonists. creative-bioarray.com In this setup, a fixed concentration of a high-affinity radiolabeled Y1 receptor ligand, such as [3H]UR-MK299, is incubated with a preparation of cells or membranes expressing the Y1 receptor in the presence of varying concentrations of the unlabeled antagonist. nih.govnih.gov The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

The choice of radioligand is critical for obtaining accurate and reproducible data. The radioligand should exhibit high affinity and selectivity for the Y1 receptor and possess high specific activity to enable sensitive detection. Saturation binding assays, where increasing concentrations of a radioligand are incubated with the receptor preparation, are used to determine the equilibrium dissociation constant (Kd) of the radioligand and the total number of binding sites (Bmax). creative-bioarray.com

RadioligandReceptor SourceDetermined ParameterReference
[3H]UR-MK299Human Y1 ReceptorKi of test compounds nih.gov
[125I]NPYHuman Y1 ReceptorKd, Bmax springernature.com

Differentiation of Y1 Antagonism from Other Neuropeptide Y Receptor Subtypes (Y2, Y4, Y5)

The NPY system is complex, comprising multiple receptor subtypes (Y1, Y2, Y4, and Y5) that often exhibit overlapping expression patterns and can be activated by the same endogenous ligands, albeit with different affinities. nih.govresearchgate.net Therefore, a critical aspect in the development of Y1 receptor antagonists is to ensure their selectivity over other NPY receptor subtypes to minimize off-target effects.

To assess selectivity, novel antagonist candidates are typically screened against a panel of cell lines or membrane preparations individually expressing each of the NPY receptor subtypes (Y1, Y2, Y4, and Y5). nih.gov Radioligand binding assays, similar to those described for the Y1 receptor, are performed for each subtype to determine the antagonist's affinity for each receptor. A compound is considered selective for the Y1 receptor if it exhibits a significantly higher affinity for Y1 compared to the other subtypes. This is often expressed as a selectivity ratio (e.g., Ki(Y2)/Ki(Y1)).

For instance, analogues of the Y1 receptor antagonist BIBP 3226 have been synthesized and evaluated for their binding affinity at Y1, Y2, and Y5 receptors to determine their selectivity profile. nih.gov This systematic evaluation allows for the identification of structural modifications that enhance Y1 selectivity while minimizing activity at other NPY receptor subtypes.

CompoundY1 Receptor Affinity (Ki)Y2 Receptor Affinity (Ki)Y5 Receptor Affinity (Ki)Selectivity ProfileReference
BIBP 3226 AnalogueHighLowLowY1 selective nih.gov

Structure-Activity Relationship Studies for Y1 Receptor Antagonist Optimization

Structure-activity relationship (SAR) studies are instrumental in the iterative process of optimizing the potency and selectivity of Y1 receptor antagonists. These studies involve the systematic modification of a lead compound's chemical structure and the subsequent evaluation of the pharmacological activity of the resulting analogues.

Identification of Key Pharmacophoric Elements for Y1 Receptor Binding

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For Y1 receptor antagonists, several key pharmacophoric features have been identified through extensive SAR studies and computational modeling.

The general pharmacophore for non-peptide Y1 receptor antagonists often includes:

Aromatic moieties: These groups are typically involved in hydrophobic and/or pi-stacking interactions within the receptor's binding pocket. For example, in the antagonist BIBP 3226, the diphenylacetyl group plays a crucial role in binding. nih.gov

A basic nitrogen atom: A positively charged group, often an arginine or a similar basic moiety, is a common feature. This group is thought to interact with acidic residues in the receptor.

A hydrogen bond donor/acceptor: These functionalities are important for forming specific hydrogen bonds with the receptor, contributing to binding affinity and selectivity.

Computer-aided molecular modeling has been employed to develop and refine pharmacophore models for Y1 receptor antagonists. oup.com These models are valuable tools for virtual screening of compound libraries to identify novel scaffolds with the potential for Y1 receptor antagonism.

Positional and Substituent Effects on Antagonistic Potency and Selectivity

The potency and selectivity of Y1 receptor antagonists are highly sensitive to the nature and position of substituents on the core scaffold. SAR studies have revealed several important trends:

Modifications to the Arginine Moiety: In argininamide-type antagonists, modifications to the guanidino group can significantly impact affinity. For example, carbamoylation of the guanidine (B92328) moiety in BIBP3226 led to the development of UR-MK299, a Y1R antagonist with picomolar affinity. nih.gov The size of the Nω-carbamoyl substituent is critical, with larger substituents leading to a decrease in Y1R affinity. nih.govrsc.org

Alterations of Aromatic Groups: Changes to the aromatic rings can influence both potency and selectivity. For instance, replacing the benzylamino group in BIBP 3226 with a tetrahydrobenzazepinyl group was found to preserve most of the Y1 activity. nih.gov

Introduction of Steric Bulk: The introduction of bulky substituents can either enhance or diminish activity depending on their location. Exceeding a critical size for the carbamoyl (B1232498) substituent in argininamide (B1665762) antagonists can lead to an inverted binding mode where the side chain is located at the surface of the receptor. rsc.org

These detailed SAR studies provide a roadmap for the rational design of novel Y1 receptor antagonists with improved pharmacological profiles.

Compound SeriesStructural ModificationEffect on Y1 AffinityReference
BIBP 3226 AnaloguesReplacement of benzylamino with tetrahydrobenzazepinylMaintained high affinity nih.gov
Argininamide-type AntagonistsIncreasing size of Nω-carbamoyl substituentDecreased affinity nih.govrsc.org

Molecular Basis of Y1 Receptor Antagonist Interaction

The elucidation of the crystal structures of the human Y1 receptor in complex with antagonists has provided unprecedented insights into the molecular basis of their interaction. nih.govresearchgate.netnih.gov These structures reveal the precise binding modes of different antagonist scaffolds and highlight the key amino acid residues involved in recognition and binding.

Crystal structures of the human Y1R have been solved in complex with the selective antagonists UR-MK299 and BMS-193885. nih.govresearchgate.net These structures show that the antagonists bind in a deep hydrophobic pocket formed by transmembrane (TM) helices.

Several key residues in the Y1 receptor have been identified as being crucial for antagonist binding through structural and mutagenesis studies:

Q1203.32: This residue forms a hydrophobic contact with the phenyl ring of the hydroxyphenyl group in UR-MK299. nih.gov

W2766.48: Mutation of this residue to alanine (B10760859) resulted in a more than 2,000-fold decrease in binding affinity for [3H]UR-MK299, highlighting its critical role in antagonist recognition. nih.gov

N2836.55: This residue forms two hydrogen bonds with the alpha-nitrogen and the carboxylic oxygen of the arginine moiety in UR-MK299. nih.gov

D2876.59: This residue is engaged in a hydrogen-assisted salt bridge with the carbamoylguanidine group of UR-MK299. nih.gov

The binding of these antagonists within the receptor pocket is thought to stabilize an inactive conformation of the receptor, thereby preventing its activation by the endogenous agonist NPY. The detailed understanding of these interactions at the molecular level is invaluable for the structure-based design of new and improved Y1 receptor antagonists.

Mutagenesis Studies of the Y1 Receptor Binding Site

Site-directed mutagenesis has been instrumental in identifying key amino acid residues within the Y1 receptor that are crucial for antagonist binding and receptor function. These studies involve the targeted mutation of specific amino acids and subsequent evaluation of the impact on ligand binding and receptor activation.

Early studies on the rat Y1 receptor identified several residues as pivotal for the binding of the endogenous agonist, NPY. For instance, mutations of Asp85 to Asn, Ala, or Glu, and Asp103 to Ala completely abolished [3H]NPY binding without affecting the receptor's expression on the cell membrane. nih.gov Similarly, the mutation of Asp286 to Ala also resulted in a complete loss of [3H]NPY binding. nih.gov These findings highlighted the importance of amino acids in the N-terminal region and the first and second extracellular loops for agonist interaction. nih.gov

Later investigations, often combined with structural data, have further refined our understanding of the antagonist binding pocket. Studies have revealed that both agonist and antagonist ligands appear to share common interaction points within the transmembrane (TM) regions of the Y1 receptor. Key residues implicated in the binding of both types of ligands include Gln120, Asn283, and His306. nih.govresearchgate.net

A comprehensive mutagenesis study of the human Y1 receptor, prompted by some inconsistencies in previous reports, confirmed the importance of several residues for both peptide agonist and non-peptide antagonist binding. This research underscored the critical role of a hydrophobic pocket formed by Tyr100 (TM2), Phe286 (TM6), and His298 (extracellular loop 3) for peptide binding. theadl.com For the antagonist SR120819A, a novel interaction site at Asn116 in TM3 was identified, and Phe173 in TM4 was also found to be important for its binding. theadl.com Interestingly, this study contradicted earlier reports by finding that Phe173 was not essential for the binding of another antagonist, BIBP3226. theadl.com The residue Thr212 in TM5 was shown to be important for the binding of both antagonists. theadl.com

The following table summarizes key residues identified through mutagenesis studies and their role in ligand binding to the Y1 receptor.

ResidueLocationEffect of Mutation on Ligand BindingLigand(s) Affected
Asp85Transmembrane Helix 2Abolished bindingNPY
Asp103-Abolished bindingNPY
Asn116Transmembrane Helix 3Influenced bindingSR120819A
Gln120-Shared interaction pointAgonists and Antagonists
Phe173Transmembrane Helix 4Important for bindingSR120819A
Thr212Transmembrane Helix 5Important for bindingSR120819A, BIBP3226
Asn283-Shared interaction pointAgonists and Antagonists
Asp286Transmembrane Helix 6Abolished bindingNPY
Phe286Transmembrane Helix 6Critical for bindingPeptides
Asp287Border of TM6 and EL3Influenced bindingPeptides
His298Extracellular Loop 3Critical for bindingPeptides
His306-Shared interaction pointAgonists and Antagonists

Computational Modeling of Y1 Receptor-Antagonist Complexes

Computational modeling has served as a powerful tool to visualize and predict the interactions between the Y1 receptor and its antagonists. By constructing three-dimensional models of the receptor, often based on the crystal structures of other GPCRs like bovine rhodopsin, researchers can dock antagonist molecules into the putative binding site and simulate their interactions. theadl.com

These models have been crucial in elucidating the binding domain for both agonists and small molecule antagonists. nih.gov Modeling studies of the Y1 receptor with the antagonist BIBP3226 suggested that it shares a binding domain with the natural agonist NPY, interacting with common residues such as Gln120, Asn283, and His306. nih.govresearchgate.net This is in contrast to other receptor systems, like the tachykinin receptors, where the binding sites for agonists and non-peptide antagonists are largely distinct. nih.govresearchgate.net

Furthermore, computational models have proposed specific molecular interactions that are critical for receptor activation. For instance, a hydrogen bond between the hydroxyl group of Tyr36 of NPY and the side chain of Gln219 of the receptor is thought to be a key interaction for receptor activation, an interaction that is absent in the model of the Y1 receptor-BIBP3226 complex. nih.govresearchgate.net

More recent computational work has utilized the high-resolution crystal structure of the Y1 receptor as a template for more accurate modeling. nih.gov Induced-fit docking and molecular dynamics simulations have been employed to study the binding of various argininamide-type antagonists. nih.gov These studies have provided detailed insights into the specific binding poses of different antagonists and have helped to explain the structure-activity relationships observed experimentally. For example, modeling revealed that a subpocket of the Y1 receptor that is perfectly occupied by the carbamoyl residue of a high-affinity antagonist cannot accommodate larger chemical groups, providing guidance for the design of future labeled ligands. nih.gov

Insights from High-Resolution Atomic Structures of the Y1 Receptor Bound to Antagonists

A major breakthrough in the field was the determination of the high-resolution atomic structures of the human Y1 receptor. In 2018, the crystal structures of the Y1 receptor bound to two structurally diverse and selective antagonists, UR-MK299 and BMS-193885, were solved at 2.7 and 3.0 Å resolution, respectively. technologynetworks.comnih.govnih.govresearchgate.net These structures provided the first detailed molecular map of a neuropeptide Y receptor, offering an invaluable template for structure-based drug design. technologynetworks.com

The crystal structures, in combination with mutagenesis, ligand binding, and signaling studies, have elucidated the precise binding modes of various antagonists and the molecular basis for ligand selectivity among different NPY receptor subtypes. technologynetworks.comnih.govnih.gov The structures revealed a deep hydrophobic binding cavity formed by transmembrane helices 5 and 6, with additional hydrophobic interactions at the top of transmembrane helices 2 and 7. researchgate.net

The binding of the argininamide antagonist UR-MK299 involves its hydroxyphenyl and argininamide groups mimicking the C-terminal residues Tyr36 and Arg35 of NPY, respectively. nih.gov This structural insight serves as a valuable template for the molecular docking of agonists. nih.gov The structures also highlighted how antagonists block key residues, such as Q3.32, which are crucial for the binding of the C-terminus of NPY and subsequent receptor activation. researchgate.net

The following table details the Y1 receptor crystal structures with bound antagonists.

PDB IDBound AntagonistResolution (Å)Key Findings
5ZBQUR-MK2992.7Revealed the binding mode of a selective argininamide antagonist, providing a template for understanding agonist and antagonist interactions. nih.govrcsb.org
-BMS-1938853.0Elucidated the binding of a structurally different antagonist, highlighting determinants of ligand selectivity. technologynetworks.comnih.govnih.govresearchgate.net

These high-resolution structures, coupled with functional studies, have significantly advanced our understanding of Y1 receptor signal transduction and have laid a solid foundation for the rational design and discovery of novel anti-obesity drugs and other therapeutics targeting this important receptor. technologynetworks.com

Cellular Mechanisms of Action of Y1 Receptor Antagonists

Modulation of Intracellular Signaling Pathways

Y1 receptors are preferentially coupled to Gi/o G-proteins, which act in an inhibitory manner on intracellular signaling cascades. nih.gov By blocking the binding of NPY to the Y1 receptor, antagonists prevent this inhibitory action, leading to the activation of downstream pathways.

The activation of the Y1 receptor by NPY typically leads to the inhibition of adenylate cyclase activity, resulting in reduced intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.org Y1 receptor antagonists counteract this effect. By preventing NPY from binding, these antagonists effectively remove the inhibitory signal on adenylate cyclase. frontiersin.org This leads to an increase in intracellular cAMP production. frontiersin.orgnih.gov This mechanism has been observed in various cell types, including bone marrow stromal cells (BMSCs) and islet β-cells. frontiersin.orgnih.gov

NPY, through Y1 receptors, can induce an increase in intracellular calcium concentration ([Ca²⁺]i). nih.govresearchgate.net Studies in rat mesenteric small arteries have shown that NPY elevates [Ca²⁺]i, contributing to vasoconstriction. nih.govresearchgate.net Selective Y1 receptor antagonists, such as BIBP 3226, have been demonstrated to effectively block this NPY-evoked rise in intracellular calcium. nih.govresearchgate.net This indicates that Y1 receptor antagonists can directly interfere with the signaling pathways that regulate calcium release from intracellular stores or its influx from the extracellular environment. opnme.com

The increase in cAMP levels resulting from Y1 receptor antagonism directly influences downstream kinase cascades. A primary effector of cAMP is Protein Kinase A (PKA). frontiersin.orgnih.gov The activation of PKA, in turn, leads to the phosphorylation and activation of the cAMP-response element-binding protein (CREB). frontiersin.orgnih.govaging-us.com This cAMP/PKA/CREB signaling pathway is crucial for mediating the effects of Y1 receptor antagonists in various tissues. aging-us.comresearchgate.net For instance, in BMSCs, antagonism of the Y1 receptor enhances osteogenic differentiation through the activation of this very pathway. frontiersin.orgnih.govaging-us.com Similarly, in pancreatic β-cells, the protective effects of Y1 receptor antagonism are associated with increased intracellular cAMP-CREB signaling. nih.gov

Signaling PathwayEffect of NPY on Y1 ReceptorEffect of Y1 Receptor AntagonistKey Downstream Effectors
cAMP Pathway Inhibition of adenylate cyclase, decreased cAMPIncreased adenylate cyclase activity, increased cAMPPKA, CREB
Calcium Signaling Increased intracellular Ca²⁺ releaseInhibition of NPY-induced Ca²⁺ increase-
Kinase Cascades Inhibition of PKA/CREB pathwayActivation of PKA/CREB pathwayRUNX2, OCN

Impact on Cell-Specific Physiological Responses in Vitro

The modulation of intracellular signaling by Y1 receptor antagonists translates into significant effects on the physiological responses of specific cell types.

The NPY-Y1 receptor axis plays a significant inhibitory role in bone metabolism. aging-us.com NPY has been shown to inhibit the osteogenic differentiation of BMSCs. aging-us.comspandidos-publications.com Y1 receptor antagonists can reverse this inhibition and actively promote osteogenesis. frontiersin.orgnih.govaging-us.com

In vitro studies using BMSCs have demonstrated that treatment with Y1 receptor antagonists like BIBO3304 and PD160170 leads to:

Increased alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation. frontiersin.orgnih.govaging-us.comspandidos-publications.com

Enhanced formation of mineralized calcium nodules, indicating mature osteoblast function. frontiersin.orgnih.govnih.gov

Upregulation of key osteogenic transcription factors such as Runt-related transcription factor 2 (Runx2) and Osterix. frontiersin.orgnih.govaging-us.comspandidos-publications.com

Increased expression of osteoblast-specific genes like osteocalcin (B1147995) (OCN) and collagen type I (COLI). spandidos-publications.comnih.gov

These pro-osteogenic effects are mediated by the activation of the cAMP/PKA/CREB pathway, which subsequently stimulates Runx2 expression. frontiersin.orgnih.govaging-us.com

Cell TypeY1 Receptor Antagonist StudiedObserved In Vitro Effects
Bone Marrow Stromal Cells (BMSCs) BIBO3304, PD160170Increased ALP activity, enhanced mineralization, upregulated Runx2 and OCN expression. aging-us.comnih.gov
MC3T3-E1 Osteoblast Cells siRNA targeting Y1 receptorIncreased ALP activity, mineralization, and expression of Runx2, osterix, ALP, and OCN. spandidos-publications.com

In the pancreas, the NPY system, particularly the Y1 receptor, acts as a negative regulator of β-cell function. nih.gov Increased expression of NPY and the Y1 receptor in islets from individuals with type 2 diabetes is associated with reduced insulin (B600854) secretion. nih.govacu.edu.aunih.gov

Pharmacological inhibition of the Y1 receptor with antagonists such as BIBO3304 has shown significant therapeutic potential in vitro by:

Protecting β-cells from dysfunction and apoptosis under various diabetogenic stress conditions. nih.govacu.edu.aunih.govbiorxiv.org

Improving glucose-stimulated insulin secretion from isolated islets. nih.gov

Preserving functional β-cell mass. nih.govacu.edu.au

These protective and function-enhancing effects are linked to the antagonist's ability to increase intracellular cAMP and activate CREB signaling, which are critical for β-cell survival and insulin secretion. nih.gov

Modulation of Vascular Smooth Muscle Cell Proliferation and Migration

Y1 receptor antagonists play a significant role in modulating the proliferation and migration of vascular smooth muscle cells (VSMCs), primarily by inhibiting the effects of neuropeptide Y (NPY). NPY is recognized as a potent mitogenic peptide that stimulates DNA synthesis and movement in VSMCs, processes that are integral to vascular remodeling. researchgate.netnih.gov The blockade of the Y1 receptor interferes with these signaling pathways.

Research has demonstrated that NPY-induced stimulation of DNA synthesis in human VSMCs is mediated through the Y1 receptor. The selective Y1 receptor antagonist, BIBP3226, has been shown to potently counteract this mitogenic effect. researchgate.net In studies using VSMCs from human subcutaneous arteries, NPY was found to stimulate DNA synthesis in a concentration-dependent manner. This effect was significantly antagonized by BIBP3226, confirming that the proliferative signals are transmitted via the Y1 receptor. researchgate.net

Similarly, the migration of VSMCs induced by NPY is also dependent on Y1 receptor activation. In cultured VSMCs from rats, NPY-induced cell migration was effectively blocked by the Y1 receptor antagonist BIBO 3304. nih.govresearchgate.net This suggests that the Y1 receptor is a key mediator of VSMC migration. While other receptors like the Y5 receptor may also be involved in proliferation, the blockade of the Y1 receptor alone is sufficient to inhibit NPY-induced migration. nih.govnih.govresearchgate.net

The table below summarizes key research findings on the effects of Y1 receptor antagonists on vascular smooth muscle cells.

Y1 Receptor AntagonistCell TypeEffectFinding
BIBP3226 Human Vascular Smooth Muscle CellsInhibition of ProliferationPotently antagonized NPY-stimulated DNA synthesis, indicating the effect is mediated via the Y1 receptor. researchgate.net
BIBO 3304 Rat Vascular Smooth Muscle CellsInhibition of MigrationBlocked NPY-induced VSMC migration, demonstrating the essential role of the Y1 receptor in this process. nih.govresearchgate.net

Influence on Neuronal Excitability and Synaptic Transmission

Y1 receptor antagonists exert significant influence on the nervous system by modulating neuronal excitability and synaptic transmission in various brain regions. The Y1 receptor is a G protein-coupled receptor that, when activated, typically leads to an inhibition of adenylyl cyclase, a decrease in cAMP levels, and subsequent modulation of ion channel activity and neurotransmitter release. nih.gov Antagonism of this receptor blocks or reverses these effects, thereby altering neural circuit function.

In the spinal cord, Y1 receptor-expressing interneurons are implicated in pain signaling pathways. Activation of these Y1 receptors with agonists has an inhibitory effect on these neurons, reducing their excitability and thereby alleviating neuropathic pain. nih.gov Conversely, the application of a Y1 receptor antagonist, such as BIBO 3304, can block these antihyperalgesic effects, suggesting that tonic Y1 receptor signaling contributes to the modulation of pain perception. nih.gov

Furthermore, research indicates that Y1 receptor antagonists can block the anxiolytic effects of NPY in the amygdala. researchgate.net The antagonist BIBO 3304 has been shown to prevent the anxiety-reducing effects of NPY when injected into this brain region. researchgate.net

The table below summarizes the observed effects of Y1 receptor antagonists on various neuronal parameters.

Y1 Receptor AntagonistBrain Region/Neuron TypeEffectFinding
BIBO 3304 Spinal CordBlocks agonist-induced antihyperalgesiaPrevents the inhibitory effect of Y1 receptor agonists on pain-transmitting neurons. nih.gov
PD160170 AmygdalaBlocks modulation of synaptic currentsAbolishes the NPY-induced reduction of NMDA eEPSCs and the increase of GABA eIPSCs.
BIBO 3304 AmygdalaBlocks anxiolytic effects of NPYPrevents the anxiety-reducing behavioral effects of NPY. researchgate.net

Preclinical Investigations of Y1 Receptor Antagonism in Animal Models

Neurobiological and Behavioral Phenotypes

Antagonism of the Y1 receptor has been shown to modulate a variety of neurobiological and behavioral functions in animal models, spanning from the regulation of basic drives like feeding to more complex behaviors such as anxiety and aggression, as well as its involvement in pain perception and cognitive processes.

Neuropeptide Y is a potent orexigenic peptide, and the Y1 receptor is a key mediator of its effects on food intake. nih.gov Preclinical studies have consistently demonstrated that Y1 receptor antagonists can reduce food consumption and body weight in various animal models of obesity. nih.gov

Intraperitoneal administration of the selective Y1 receptor antagonist BMS-193885 in rats was found to decrease neuropeptide Y-induced food intake in satiated animals and also to reduce spontaneous overnight food consumption. nih.gov Chronic administration of BMS-193885 over 44 days resulted in a significant reduction in both food intake and the rate of body weight gain compared to vehicle-treated controls, without the development of tolerance. nih.gov These findings suggest that inhibiting the central Y1 receptor is the mechanism through which BMS-193885 exerts its effects on feeding and body weight. nih.gov

Another selective Y1 receptor antagonist, BIBO 3304, when administered into the paraventricular nucleus of the hypothalamus, inhibited the feeding response induced by NPY and also suppressed the hyperphagia that occurs after a 24-hour fast. nih.gov This further supports the crucial role of Y1 receptors in mediating NPY's effects on feeding. nih.gov Interestingly, while Y1 and Y5 receptors are both implicated in NPY-induced hyperphagia, knockout mice for either the Y1 or Y5 receptor have been observed to develop late-onset obesity with increased food intake. nih.gov This suggests the presence of compensatory mechanisms in the long-term regulation of feeding behavior. nih.gov

The interaction between ghrelin, a gut hormone that stimulates appetite, and the NPY system has also been investigated. The food intake and food-hoarding effects of ghrelin are dependent on intact NPY Y1 receptor signaling. oup.com This was demonstrated in studies where the central co-administration of a selective NPY-Y1 antagonist with ghrelin blocked these behaviors in rats. oup.com

Table 1: Effects of Y1 Receptor Antagonists on Feeding Behavior in Animal Models

Compound Animal Model Key Findings
BMS-193885 Rats Reduced NPY-induced and spontaneous food intake; chronic administration reduced food intake and body weight gain. nih.gov
BIBO 3304 Rats Inhibited NPY-induced feeding and fasting-induced hyperphagia when administered into the paraventricular nucleus. nih.gov
LY 1229U91 Rats Central administration reduced sucrose (B13894) rewards earned, indicating a role for endogenous Y1 receptor activity in food-reward behavior. oup.com

The NPY system, through the Y1 receptor, plays a significant role in modulating emotional behaviors, including anxiety and aggression. Studies using Y1 receptor knockout mice have revealed a pronounced increase in territorial aggressive behavior. nih.gov This suggests that NPY, acting through Y1 receptors, is involved in regulating the serotonin (B10506) system, which in turn influences aggressive behaviors. nih.gov Treatment of Y1-knockout mice with a 5-HT-1A agonist was able to abolish their aggressive behavior, further supporting the link between the Y1 receptor and the serotonergic pathways in the control of aggression. nih.gov

In the context of anxiety, Y1 receptors have been shown to mediate primarily anxiolytic-like effects. mdpi.comnih.gov The administration of Y1 receptor antagonists has been associated with anxiety-like effects in some studies. researchgate.net The specific brain region is crucial in determining the effect of Y1 receptor modulation on anxiety. For instance, NPY's anxiolytic-like effects in the central amygdala are mediated by Y1 receptors. mdpi.comnih.gov When the Y1 receptor antagonist BIBO3304 was administered into the central amygdala, it blocked the fear-reducing effects of NPY. mdpi.com

The Y1 receptor is highly expressed in key areas of pain transmission, including the spinal cord dorsal horn, positioning it as a critical player in pain modulation. nih.gov Pharmacological studies have demonstrated that intrathecal administration of NPY can reduce behavioral signs of both inflammatory and neuropathic pain, and these effects can be reversed by the Y1 receptor antagonist BIBO3304. nih.govcloudfront.net This indicates that the analgesic effects of NPY are mediated through the Y1 receptor. nih.gov

In a mouse model of peripheral nerve injury, intrathecal administration of a Y1 receptor agonist potently inhibited behavioral and immunohistochemical markers of neuropathic pain. nih.gov The co-administration of BIBO 3304 abolished these antihyperalgesic effects. nih.gov Furthermore, studies using Y1 receptor deficient mice have shown that these mice exhibit increased nociception in acute pain tests and a longer-lasting heat allodynia in a model of inflammatory pain. nih.gov Importantly, in these knockout mice, NPY failed to exert its anti-allodynic effects, confirming the necessity of the Y1 receptor for NPY-mediated pain inhibition. nih.gov

Research has also focused on identifying the specific neuronal populations where Y1 receptors exert their analgesic effects. Spinal NPY Y1 receptor-expressing interneurons have been identified as a key pharmacotherapeutic target for alleviating neuropathic pain. nih.gov

Table 2: Role of Y1 Receptor Antagonism in Nociception and Neuropathic Pain Models

Animal Model Antagonist/Method Key Findings
Mouse model of peripheral nerve injury BIBO 3304 Abolished the antihyperalgesic effects of a Y1 receptor agonist. nih.gov
Rat models of inflammatory and neuropathic pain BIBO 3304 Reversed the anti-allodynic actions of intrathecally administered NPY. nih.gov
Y1 receptor deficient mice Genetic knockout Exhibited increased nociception and loss of NPY-induced analgesia. nih.gov

The hippocampus is a brain region critical for learning and memory, and the NPY system, particularly through Y1 receptors, is involved in modulating its function. Conditional depletion of the Y1 receptor gene in the forebrain excitatory neurons of adult mice resulted in a significant slowdown in spatial learning. unito.it This learning deficit was associated with a notable intensification of perineuronal net expression and an increase in the number of c-Fos expressing cells in the CA1 region of the dorsal hippocampus. unito.it

These findings suggest a functional link between NPY-Y1 receptor transmission and perineuronal nets in controlling dorsal hippocampal excitability and related cognitive functions. unito.it The decrease in the inhibitory tone provided by NPYergic signaling in the CA1 region of these mutant mice may lead to an imbalance in the excitation-to-inhibition ratio, favoring hyperexcitability. unito.it

Metabolic and Endocrine System Modulations

Beyond its role in the central nervous system, the Y1 receptor is also involved in regulating peripheral metabolic and endocrine functions, with a notable impact on bone homeostasis.

The NPY system has been identified as a significant neural signaling pathway in the regulation of bone homeostasis. uwa.edu.auresearchgate.net Studies have shown that the absence of Y1 receptor signaling in bone-forming osteoblasts leads to an enhancement of bone mass in mice, suggesting that pharmacological blockade of Y1 receptors could be a novel anabolic treatment for improving bone mass. uwa.edu.auresearchgate.net

Oral administration of the selective Y1 receptor antagonist BIBO3304 for 8 weeks in mice resulted in a dose-dependent increase in bone mass. uwa.edu.auresearchgate.net Histomorphometric analysis revealed a significant 1.5-fold increase in cancellous bone volume in the femora of the treated mice. uwa.edu.auresearchgate.net This was accompanied by an improvement in bone microarchitecture, with greater trabecular number and thickness. uwa.edu.auresearchgate.net This anabolic effect on bone was associated with a significant increase in the bone-forming activity of osteoblasts. uwa.edu.auresearchgate.net

In a rat model of ovariectomy-induced osteoporosis, treatment with the Y1 receptor antagonist BIBO3304 alleviated the osteoporotic changes. nih.gov The antagonist improved bone microstructure and reduced bone microdamage. nih.gov Furthermore, it was observed that the Y1 receptor antagonist promoted bone formation and inhibited bone resorption in these ovariectomized rats. nih.gov These findings highlight the potential of Y1 receptor antagonism as a therapeutic strategy for the prevention of osteoporosis. nih.govresearchgate.net

Table 3: Effects of Y1 Receptor Antagonism on Bone Metabolism in Animal Models

Compound Animal Model Key Findings
BIBO 3304 Mice Dose-dependently increased bone mass, improved bone microarchitecture, and increased osteoblastic activity. uwa.edu.auresearchgate.net
BIBO 3304 Ovariectomized rats Alleviated osteoporotic changes, improved bone microstructure, promoted bone formation, and inhibited bone resorption. nih.gov

Contribution to Glucose Homeostasis and Type 2 Diabetes Pathophysiology

The Neuropeptide Y (NPY) system, particularly the Y1 receptor, has been identified as a significant regulator of glucose metabolism and a contributor to the pathophysiology of type 2 diabetes (T2D). Preclinical studies using animal models have demonstrated that antagonism of the Y1 receptor can lead to substantial improvements in glucose homeostasis.

Research has shown that the expression of the NPY Y1 receptor (NPY1R) and its ligand, NPY, is more than doubled in the pancreatic islets of humans with T2D, an increase that is significantly associated with diminished insulin (B600854) secretion. nih.govacu.edu.aunih.gov In animal models, the pharmacological inhibition of Y1 receptors has been shown to protect β-cells from dysfunction and death under diabetic conditions. nih.govnih.gov

The selective, orally bioavailable Y1 receptor antagonist, BIBO3304, has been central to these investigations. In mouse models of T2D, including high-fat diet (HFD)/multiple low-dose streptozotocin (B1681764) (STZ)-induced and genetically obese (db/db) mice, treatment with BIBO3304 led to a range of positive metabolic outcomes. nih.govacu.edu.auresearchgate.net These include improved glycemic control, reduced adiposity, and enhanced insulin action in skeletal muscle. nih.govnih.govresearchgate.net Furthermore, the antagonist treatment was found to improve β-cell function and preserve the functional mass of these crucial insulin-producing cells. nih.govresearchgate.net This suggests that inhibiting the Y1 receptor could be a viable therapeutic strategy for protecting β-cells and improving glycemic control in T2D. acu.edu.aunih.govresearchgate.net

Selective peripheral antagonism of the Y1 receptor with BIBO3304 has been shown to improve glucose tolerance and ameliorate diet-induced obesity, independent of central appetite regulation. nih.gov These findings highlight a causal link between increased NPY-Y1 receptor signaling in the islets and the β-cell dysfunction characteristic of human T2D. nih.govacu.edu.aunih.gov

Table 1: Effects of Y1 Receptor Antagonist BIBO3304 in T2D Animal Models

Animal Model Key Findings Reference
High-Fat Diet (HFD) / Streptozotocin (STZ) Mice Improved glycemic control, Enhanced β-cell function, Preserved functional β-cell mass. nih.gov
db/db Mice Reduced adiposity, Enhanced insulin action in skeletal muscle, Improved glycemic control. nih.govresearchgate.net
Diet-Induced Obesity Mice Ameliorated obesity, Improved whole-body glucose metabolism. acu.edu.au

Cardiovascular System Regulation

The NPY Y1 receptor plays a significant role in the regulation of the cardiovascular system, particularly in mediating vasoconstriction and influencing blood pressure. Neuropeptide Y is a potent vasoconstrictor, and its effects are largely mediated through the Y1 receptor. nih.gov

In preclinical studies, selective Y1 receptor antagonists have been used to probe these functions. In pithed spontaneously hypertensive rats (SHR), the antagonist BIBP 3226 dose-dependently inhibited the pressor (blood pressure-increasing) response to exogenously administered NPY. nih.gov It also significantly blocked the ability of NPY to potentiate the pressor effects of other agents like phenylephrine (B352888) and tyramine. nih.gov This indicates that the Y1 receptor is a key component in mediating NPY's vascular effects. However, in conscious, unstressed SHR, BIBP 3226 did not significantly lower basal blood pressure, suggesting a more complex role for the Y1 receptor in the maintenance of hypertension in this genetic model. nih.gov

Studies in anesthetized pigs using the Y1 receptor antagonist SR 120107A revealed that Y1 receptor activation contributes to sympathetic vasoconstriction, particularly in the kidney, during high-frequency stimulation. nih.gov This suggests a role for endogenous NPY, acting on Y1 receptors, in regulating renal blood flow under conditions of high sympathetic nerve activity. Research in the perfused rat tail artery further confirmed that Y1 receptors mediate the enhancement of contractile responses to the vasoconstrictor phenylephrine. epistemonikos.org

The involvement of the Y1 receptor has also been investigated in the context of cardiac pathophysiology, such as ischemic heart failure. In a rat model of ischemic heart failure, the Y1 receptor antagonist BIBP 3226 was shown to significantly reduce basal blood pressure and heart rate in conscious animals. nih.gov This suggests that even with a potential downregulation of Y1 receptors in the failing heart, they still play a role in maintaining baseline cardiovascular parameters. nih.gov

The same study demonstrated that BIBP 3226 could inhibit the pressor response to NPY and the potentiation of sympathetic nerve stimulation by NPY in these heart failure rats. nih.gov These findings underscore the continued involvement of Y1 receptors in the cardiovascular actions of NPY even in a disease state like ischemic heart failure. nih.gov Despite these hemodynamic effects, the antagonist did not appear to influence basal renal function in this specific animal model. nih.gov

Table 2: Cardiovascular Effects of Y1 Receptor Antagonists in Animal Models

Antagonist Animal Model Key Findings Reference
BIBP 3226 Pithed Spontaneously Hypertensive Rats (SHR) Inhibited pressor response to exogenous NPY. nih.gov
BIBP 3226 Conscious Ischemic Heart Failure Rats Reduced basal blood pressure and heart rate. nih.gov
SR 120107A Anesthetized Pigs Attenuated sympathetic vasoconstriction in the kidney. nih.gov

Oncological Research Applications

The NPY Y1 receptor has emerged as a significant factor in oncological research, particularly in the context of breast cancer. Studies have revealed a high incidence of NPY receptor expression in human breast carcinomas, with the Y1 subtype being predominant. aacrjournals.orgaacrjournals.orgnih.gov Research indicates that approximately 85% of primary human breast carcinomas and 100% of their corresponding lymph node metastases express NPY receptors, primarily the Y1 subtype. aacrjournals.orgaacrjournals.orgnih.govresearchgate.net

Interestingly, non-neoplastic breast tissue preferentially expresses the Y2 receptor subtype. aacrjournals.orgaacrjournals.orgfrontiersin.org This suggests that a switch in NPY receptor expression from the Y2 to the Y1 subtype may occur during the process of neoplastic transformation in the breast. aacrjournals.orgaacrjournals.orgfrontiersin.org This overexpression of Y1 receptors is observed in various types of breast cancer, including in situ, invasive, and metastatic forms. aacrjournals.orgnih.gov The high expression of Y1 receptors in breast cancer cells is believed to promote their growth and migration. frontiersin.org This distinct expression pattern makes the Y1 receptor a potential target for both diagnostic and therapeutic strategies in breast cancer. aacrjournals.orgnih.govfrontiersin.org

The overexpression of Y1 receptors in tumors, especially breast cancer, provides an opportunity for the development of targeted molecular imaging agents. The goal is to create probes that can bind specifically to these receptors, allowing for the non-invasive visualization of Y1R-positive tumors. nih.gov

Significant progress has been made in developing radiolabeled truncated NPY analogues for use with Positron Emission Tomography (PET). nih.gov One such study focused on synthesizing analogues of BVD15, a truncated NPY sequence, and labeling them with Gallium-68 (⁶⁸Ga) for PET imaging. nih.gov Researchers modified the peptide sequence to enhance plasma stability while maintaining good binding affinity for the Y1 receptor. nih.gov

In a preclinical model using mice bearing Y1R-expressing tumors, the PET imaging probe [⁶⁸Ga]CCZ01055 demonstrated good binding affinity and selectivity for the Y1 receptor. nih.gov The probe provided high-contrast images with significant uptake in the Y1R-positive tumors compared to control tumors, blood, and muscle. The specificity of this uptake was confirmed by a significant reduction in tumor accumulation when co-injected with a competing peptide, confirming that the binding was receptor-mediated. nih.gov These results represent a critical step in developing improved Y1R-targeting imaging agents for detecting cancers that overexpress this receptor. nih.gov

Advanced Methodologies in Y1 Receptor Antagonist Research

Development and Preclinical Evaluation of Radioligands for Y1 Receptor Imaging

The non-invasive imaging of Y1 receptors in living organisms is crucial for understanding their distribution and for determining the target engagement of potential therapeutic antagonists. ovid.comnih.gov Positron Emission Tomography (PET) has emerged as a primary modality for this purpose, contingent on the development of suitable radioligands. nih.govmdpi.comresearchgate.net

The development of effective PET tracers for the Y1 receptor requires candidates with high potency, appropriate lipophilicity (Log P < 3.5), and low susceptibility to efflux transporters like P-glycoprotein (P-gp ratio < 3). nih.govresearchgate.net A notable success in this area is the synthesis of [¹⁸F]Y1-973. This tracer was developed from a series of 2,4-diaminopyridines, with the parent compound, Y1-973, selected for its promising in vitro properties. nih.govresearchgate.net

The radiosynthesis of [¹⁸F]Y1-973 involves a reaction of a primary chloride precursor with [¹⁸F]KF/Kryptofix 2.2.2, followed by deprotection with hydrochloric acid (HCl). ovid.comresearchgate.net This method produces the tracer with high radiochemical purity (>98%) and high specific activity (>1000 Ci/mmol). ovid.com

Another approach has focused on developing tracers for Y1 receptors expressed in tumors, such as breast cancer. nih.gov Researchers synthesized truncated NPY analogues, leading to the development of tracers like [⁶⁸Ga]CCZ01055. This peptide-based tracer demonstrated favorable in vivo kinetics and the ability to visualize Y1R-positive tumors. nih.gov

Table 1: Characteristics of Selected Y1 Receptor PET Tracers

Tracer Precursor Compound Radioisotope Key Properties Application
[¹⁸F]Y1-973 Y1-973 (a 2,4-diaminopyridine derivative) Fluorine-18 High potency (<0.5 nM), Log P < 3.5, P-gp ratio < 3, rapid brain kinetics. nih.govresearchgate.net Central Nervous System (CNS) imaging. ovid.comnih.gov

PET imaging is a powerful tool for quantifying receptor occupancy (RO), which is essential for validating drug targets and comparing candidate molecules in preclinical and clinical studies. researchgate.netlabcorp.com Studies using [¹⁸F]Y1-973 in rhesus monkeys have demonstrated its utility for such applications. ovid.comnih.gov

Baseline PET scans with [¹⁸F]Y1-973 showed a distribution pattern consistent with the known high density of Y1 receptors in the brain, with the greatest uptake in the striatum and cortical regions. ovid.comnih.gov To confirm that this signal was specific to Y1 receptors, blockade studies were performed. Administration of a Y1 receptor antagonist, Y1-718, led to a dose-dependent reduction in the uptake of [¹⁸F]Y1-973 across all grey matter regions. ovid.com This demonstrated that the tracer has a large binding potential suitable for receptor occupancy studies. nih.gov In vitro autoradiography studies using brain tissue from both rhesus monkeys and humans further confirmed a similar binding distribution, suggesting the potential for translating these findings to human studies. ovid.com

Genetic Models for Elucidating Y1 Receptor Function

The physiological roles of the Y1 receptor have been extensively investigated using genetically modified animal models. nih.gov These models allow for the study of the systemic or cell-specific consequences of receptor absence or manipulation.

The generation of mice globally deficient in the Y1 receptor (Y1-R−/−) has yielded important, though sometimes unexpected, insights. Contrary to the hypothesis that eliminating a key receptor for the appetite-stimulating NPY would lead to weight loss, Y1-R−/− mice exhibit moderate obesity and mild hyperinsulinemia without an increase in food intake (hyperphagia). pnas.org This phenotype is particularly pronounced in female mice, which show a significant increase in white adipose tissue. pnas.org

These findings suggest that the Y1 receptor's role in energy balance is complex and that its absence may be compensated for by other NPY receptors, such as the Y5 receptor. pnas.org The obesity observed in these knockout mice may stem from impaired insulin (B600854) secretion control and reduced energy expenditure. pnas.org Further studies comparing Y1 receptor-deficient and Y5 receptor-deficient mice have shown that NPY-induced food intake is significantly reduced in Y1 knockout mice, indicating the Y1 receptor plays a dominant role in this specific NPY function. oup.com

Table 2: Phenotypes Observed in Y1 Receptor Knockout Mice

Phenotypic Trait Observation in Y1-R−/− Mice Potential Implication
Body Weight Moderate increase (obesity), more pronounced in females. pnas.org Y1 receptor is involved in energy expenditure and insulin metabolism. pnas.org
Food Intake No hyperphagia; reduced feeding response to fasting. pnas.orgnih.gov Y1 receptor is a key mediator of NPY-induced feeding. oup.com
Insulin Metabolism Mild hyperinsulinemia and impaired insulin secretion in response to glucose. pnas.org Y1 receptor plays a role in the regulation of insulin. pnas.org

While global knockout models are informative, they can be confounded by developmental compensation or secondary effects. pnas.org Conditional gene targeting, often using the Cre-loxP system, allows for the deletion of a gene in specific cell types or at particular developmental stages, providing more precise insights into receptor function. nih.govpnas.orgbiocytogen.com

For instance, a study involving the conditional inactivation of the Npy1r gene in the excitatory neurons of the forebrain in male mice demonstrated effects on body weight and anxiety. nih.gov When these adult mice with limbic-specific Y1 receptor deletion were challenged with a high-fat diet, they showed increased body weight, visceral fat, and blood glucose levels compared to control mice. nih.gov This suggests that Y1 receptors specifically within the limbic system are crucial for habituating to high-calorie food and regulating the balance between eating and satiety. nih.gov This approach helps to dissect the specific contributions of Y1 receptors in different brain regions, which is not possible with global knockout models. pnas.orguq.edu.au

Optogenetic and Chemogenetic Techniques for Manipulating Y1 Receptor-Expressing Neurons

Optogenetics and chemogenetics are powerful techniques that allow for the precise control of neuronal activity with high temporal and spatial resolution. nih.govnih.govyoutube.com These methods involve introducing light-sensitive proteins (opsins) or engineered receptors (e.g., DREADDs - Designer Receptors Exclusively Activated by Designer Drugs) into specific neuronal populations, allowing their activity to be turned on or off with light or specific chemical ligands, respectively. nih.govyoutube.comsemanticscholar.org

These techniques have been applied to study the role of Y1 receptor-expressing interneurons (Y1-INs) in the spinal cord dorsal horn, a key area for processing pain signals. nih.gov Research has shown that peripheral nerve injury enhances the excitability of these Y1-INs. nih.gov

To test the causal role of these neurons in pain, researchers used both optogenetic and chemogenetic activation in uninjured mice.

Optogenetic activation of Y1-INs, using Channelrhodopsin-2, induced a frequency-dependent increase in mechanical and cold hypersensitivity, mimicking symptoms of neuropathic pain. nih.gov

Chemogenetic activation , using an excitatory DREADD (hM3Dq), also elicited behaviors indicative of spontaneous and allodynic pain. nih.gov

Conversely, when Y1-INs were chemogenetically inhibited in mice with nerve injuries, the signs of allodynia were reduced. nih.gov These findings demonstrate that the activity of spinal Y1-INs is both necessary and sufficient to drive neuropathic pain behaviors, identifying them as a specific therapeutic target. nih.gov

Table 3: Compounds Mentioned in This Article

Compound Name Abbreviation/Alternate Name Class/Type
[¹⁸F]Y1-973 - PET Tracer
Y1-718 - Y1 Receptor Antagonist
[⁶⁸Ga]CCZ01055 - PET Tracer
Channelrhodopsin-2 ChR2 Optogenetic Actuator (Opsin)
Designer Receptors Exclusively Activated by Designer Drugs DREADDs Chemogenetic Receptors
hM3Dq - Excitatory DREADD
[Leu³¹, Pro³⁴]-NPY - Y1 Receptor Agonist
BIBP3226 - Y1 Receptor Antagonist
H-89 - PKA Inhibitor
K-252a - trk A Receptor Inhibitor
Calphostin C - PKC Inhibitor

Challenges and Future Directions in Y1 Receptor Antagonist Research

Strategies for Enhancing Receptor Subtype Selectivity

A primary challenge in the development of Y1 receptor antagonists is achieving high selectivity over other NPY receptor subtypes (Y2, Y4, and Y5), which share structural similarities. Non-selective antagonists can lead to off-target effects and reduced therapeutic efficacy. Consequently, a significant focus of current research is on strategies to enhance subtype selectivity.

One of the most effective approaches involves detailed structure-activity relationship (SAR) studies . These studies systematically modify the chemical structure of a lead compound to identify the key molecular features, or pharmacophores, that govern its binding affinity and selectivity for the Y1 receptor. For instance, research on the nonpeptide antagonist BIBP3226 has shown that specific modifications can significantly alter its binding profile.

Another key strategy is the use of N- and C-terminal truncations and modifications of peptide-based ligands. This approach helps to identify the minimal peptide sequence required for Y1 receptor binding and activation, providing a template for the design of smaller, more selective molecules.

Furthermore, alanine (B10760859) scanning mutagenesis , a technique where individual amino acid residues in the receptor are replaced with alanine, has been instrumental in mapping the binding pockets of NPY receptors. By identifying the specific residues that interact with antagonists, researchers can design compounds that fit more precisely into the Y1 receptor's binding site, thereby enhancing selectivity.

The table below provides a comparative overview of the selectivity profiles of several key Y1 receptor antagonists, illustrating the varying degrees of selectivity achieved.

Compound NameY1 Ki (nM)Y2 Ki (nM)Y4 Ki (nM)Y5 Ki (nM)
BMS-1938853.3>1000>1000>1000
J-1048700.29 (human)>10,000>10,0006,000
BIBP3226In the nanomolar rangeLow affinityLow affinityLow affinity

This table is interactive. You can sort the data by clicking on the column headers.

Approaches for Improving Pharmacokinetic Properties (e.g., Brain Penetration, Oral Bioavailability)

Even with high selectivity, the therapeutic potential of a Y1 receptor antagonist can be limited by poor pharmacokinetic properties. Two of the most significant hurdles are inadequate brain penetration and low oral bioavailability. Many potential drug candidates fail to cross the blood-brain barrier (BBB) in sufficient concentrations to exert a therapeutic effect in the central nervous system. Similarly, poor absorption from the gastrointestinal tract after oral administration can render a drug ineffective.

To address these challenges, researchers are exploring several innovative strategies:

Development of Non-Peptide Antagonists: Peptide-based antagonists are often susceptible to enzymatic degradation in the digestive system and generally exhibit poor membrane permeability. The development of small, non-peptide molecules like J-104870 and BMS-193885 represents a significant step forward. J-104870, for instance, has demonstrated oral bioavailability in animal models.

Prodrug Approaches: This strategy involves chemically modifying a drug so that it is inactive until it is metabolized in the body to its active form. This can be used to improve absorption, distribution, metabolism, and excretion (ADME) properties.

Nanoparticle-based Delivery Systems: Encapsulating Y1 receptor antagonists within nanoparticles can protect them from degradation, improve their solubility, and facilitate their transport across the blood-brain barrier.

Unraveling the Intricate Interactions within the Neuropeptide Y Receptor System

The Neuropeptide Y system is characterized by a high degree of complexity, with intricate interactions between its various components. A growing body of evidence suggests that NPY receptors can form both homodimers (complexes of two identical receptors) and heterodimers (complexes of two different receptors).

Notably, studies have demonstrated the formation of heterodimers between Y1 and Y5 receptors. This dimerization can have significant functional consequences, including altered pharmacological properties of both agonists and antagonists. For example, in cells where Y1 and Y5 receptors are co-expressed, the efficacy of a Y1-selective antagonist can be diminished.

This phenomenon of receptor transactivation , where the activation of one receptor in a dimer influences the signaling of the other, adds another layer of complexity to drug design. Understanding these intricate interactions is crucial for predicting the in vivo effects of Y1 receptor antagonists and for developing more effective therapeutic strategies. Future research will need to further elucidate the specific signaling pathways that are modulated by these receptor complexes.

Emerging Research Avenues for Y1 Receptor Antagonist Applications

While the role of Y1 receptors in regulating appetite and energy homeostasis is well-established, leading to their investigation as anti-obesity agents, recent research has unveiled a host of new potential therapeutic applications for Y1 receptor antagonists.

Oncology: The overexpression of Y1 receptors has been observed in several types of cancer, particularly breast cancer. Studies have shown that antagonizing the Y1 receptor can inhibit the proliferation of breast cancer cells, suggesting a potential role for Y1 antagonists in cancer therapy.

Bone Metabolism: The NPY system plays a significant role in the regulation of bone homeostasis. Intriguingly, pharmacological blockade of the Y1 receptor has been shown to have an anabolic effect on bone. Oral administration of the selective Y1 receptor antagonist BIBO3304 for eight weeks led to a 1.5-fold increase in cancellous bone volume in mice, indicating its potential as a novel treatment for osteoporosis.

Anxiety Disorders: Neuropeptide Y is known to have anxiolytic (anxiety-reducing) effects, and research suggests that these effects are mediated, at least in part, by Y1 receptors in the amygdala, a brain region critically involved in processing emotions. This opens up the possibility of developing Y1 receptor antagonists for the treatment of anxiety and other stress-related disorders.

These emerging avenues of research highlight the expanding therapeutic potential of Y1 receptor antagonists beyond their initial focus on metabolic disorders. Further investigation into these new applications could lead to the development of novel treatments for a wide range of debilitating diseases.

Q & A

Q. What experimental models are commonly used to study the effects of Y1 receptor antagonists on bone metabolism?

Answer: Preclinical in vivo models, such as Wistar rats and C57/BL6 mice, are widely employed. These models involve local delivery of Y1 antagonists (e.g., BIBO3304) dissolved in hyaluronic acid (HA) into bone marrow cavities . Key variables include group stratification (e.g., NPY, antagonist, HA control), application concentrations (e.g., 1×10⁻⁴ M for antagonists), and time-dependent assessments (e.g., bone mineral density [BMD] via DXA/QCT at days 1, 7, and 14) . Histological analysis of bone repair and osteoblast activity is conducted post-sacrifice .

Q. What mechanisms underlie the bone-promoting effects of Y1 receptor antagonists?

Answer: Y1 antagonists block NPY-mediated inhibition of osteoblast differentiation via cAMP and ERK signaling pathways. This enhances osteocyte activity and bone formation, as observed in osteoblast-specific Y1 receptor knockout models . Antagonists also counteract NPY’s suppression of bone marrow stromal cell (BMSC) differentiation into osteoblasts .

Q. How does hyaluronic acid (HA) enhance the efficacy of locally delivered Y1 antagonists?

Answer: HA acts as a biodegradable carrier that ensures sustained, localized drug release. Its biomechanical properties promote integration with bone tissue, minimizing systemic exposure. Studies show HA degrades gradually, allowing antagonists to remain active in the marrow cavity for 1–2 weeks, with no immune response observed .

Advanced Research Questions

Q. How can researchers resolve contradictions between systemic Y1 receptor knockout and localized antagonist effects on bone mass?

Answer: Global Y1 knockout models show increased trabecular bone mass but reduced cortical bone strength, likely due to compensatory neural or hormonal changes . Localized antagonist delivery avoids systemic interference, enabling precise modulation of osteoblast-osteoclast coupling. Comparative studies using conditional knockouts (e.g., osteocyte-specific deletions) and pharmacologic antagonists are critical to dissect these mechanisms .

Q. What methodological strategies address gender-specific responses to Y1 antagonists in bone remodeling?

Answer: Gender dimorphism is evident in NPY signaling: Y1 antagonist-treated male mice exhibit increased BMD, while females show no significant changes . Researchers should stratify cohorts by sex and analyze estrogen/testosterone levels to identify hormone-NPY crosstalk. In vivo models with ovariectomized females or androgen-deprived males can further isolate hormonal influences .

Q. How can HA-based delivery systems be optimized for combinatorial therapies targeting bone regeneration?

Answer: Co-delivery of Y1 antagonists with osteogenic factors (e.g., BMP-2, GDF-5) in HA hydrogels enhances synergistic effects. For example, HA’s carboxyl groups enable covalent conjugation of growth factors, prolonging their half-life. In vitro assays (e.g., BMSC differentiation) and in vivo fracture models validate combinatorial efficacy .

Q. What are the limitations of current Y1 antagonist studies, and how can they be mitigated?

Answer: Key limitations include small sample sizes (e.g., n=3 per group in murine studies) and short treatment durations (≤2 weeks) . Power analysis should guide cohort sizing, while longitudinal studies (≥8 weeks) are needed to assess long-term safety and bone microarchitecture changes via µCT .

Data Contradiction Analysis

Q. Why do some studies report increased bone mass with Y1 antagonists, while others note reduced cortical strength?

Answer: Systemic Y1 knockout models disrupt neural NPY signaling, leading to paradoxical cortical thinning despite trabecular gains . In contrast, localized antagonists preserve cortical bone by targeting non-neural Y1 receptors (e.g., osteocytes, endothelial cells). Researchers must differentiate between central vs. peripheral NPY pathways using tissue-specific knockouts .

Q. How can discrepancies between in vitro and in vivo NPY-antagonist effects be reconciled?

Answer: In vitro models lack the complex neuro-endocrine crosstalk present in vivo. For instance, NPY inhibits osteoblast differentiation in vitro via Y1 receptors, but in vivo effects depend on HA-mediated drug retention and marrow microenvironment interactions . Co-culture systems with sympathetic neurons or 3D bone-on-a-chip models better replicate in vivo conditions .

Methodological Recommendations

Q. What statistical approaches are optimal for analyzing time-dependent BMD changes in antagonist studies?

Answer: Mixed-effects models account for repeated measures (e.g., BMD at multiple timepoints) and inter-animal variability. Non-parametric tests (e.g., Friedman test) are suitable for small cohorts, while ANCOVA adjusts for baseline BMD differences .

Q. How should researchers validate the specificity of Y1 antagonists in vivo?

Answer: Use dual approaches:

  • Pharmacologic: Co-administer Y1 agonists (e.g., [Leu³¹, Pro³⁴]-PYY) to reverse antagonist effects .
  • Genetic: Compare outcomes in wild-type vs. Y1 receptor-null mice treated with antagonists .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.